

# Application Notes and Protocols: NMR Spectroscopy of Methyl 4-benzylmorpholine-2-carboxylate

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## Compound of Interest

Compound Name: Methyl 4-benzylmorpholine-2-carboxylate

Cat. No.: B597345

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Audience: Researchers, scientists, and drug development professionals.

## Introduction:

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation and purity assessment of small organic molecules. This document provides a detailed protocol for the acquisition and interpretation of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of **Methyl 4-benzylmorpholine-2-carboxylate**, a key intermediate in the synthesis of various biologically active compounds.

## Experimental Protocols

### Sample Preparation

A carefully prepared sample is crucial for obtaining high-quality NMR spectra.

#### Materials:

- **Methyl 4-benzylmorpholine-2-carboxylate** (5-25 mg for  $^1\text{H}$  NMR, 50-100 mg for  $^{13}\text{C}$  NMR) [\[1\]](#)
- Deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )) [\[1\]](#)

- High-quality 5 mm NMR tubes[2]
- Pasteur pipette and glass wool[3][4]
- Vial for dissolution[1]
- Internal standard (e.g., Tetramethylsilane (TMS)) (optional)[1]

#### Procedure:

- Weigh 5-25 mg of **Methyl 4-benzylmorpholine-2-carboxylate** for  $^1\text{H}$  NMR (or 50-100 mg for  $^{13}\text{C}$  NMR) and place it in a clean, dry vial.[1]
- Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ) to the vial.[1][5]  
The choice of solvent is critical as it must dissolve the sample and should not have signals that overlap with the analyte peaks.
- Gently swirl or vortex the vial to ensure the sample is completely dissolved. A clear, homogeneous solution is required.[4][5]
- If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent distortion of the magnetic field homogeneity.[3][4]
- Carefully transfer the solution into a clean, dry 5 mm NMR tube to a height of about 4-5 cm. [5]
- If an internal standard is required for precise chemical shift referencing, a small amount of TMS can be added. However, for routine analysis, the residual solvent peak can often be used for calibration (e.g.,  $\text{CDCl}_3$  at 7.26 ppm for  $^1\text{H}$  and 77.16 ppm for  $^{13}\text{C}$ ).[1][6]
- Cap the NMR tube securely and label it clearly.

## NMR Data Acquisition

#### Instrumentation:

- A standard NMR spectrometer with a proton frequency of 300-600 MHz.[7]

### $^1\text{H}$ NMR Acquisition Parameters:

Parameter	Suggested Value
Spectrometer Frequency	400 MHz
Solvent	$\text{CDCl}_3$
Temperature	298 K
Pulse Program	zg30
Number of Scans (NS)	16-64
Relaxation Delay (D1)	1.0 s
Acquisition Time (AQ)	~4 s

| Spectral Width (SW) | ~20 ppm |

### $^{13}\text{C}$ NMR Acquisition Parameters:

Parameter	Suggested Value
Spectrometer Frequency	100 MHz
Solvent	$\text{CDCl}_3$
Temperature	298 K
Pulse Program	zgpg30 (proton decoupled)
Number of Scans (NS)	1024 or more
Relaxation Delay (D1)	2.0 s
Acquisition Time (AQ)	~1-2 s

| Spectral Width (SW) | ~220 ppm |

## Data Processing and Analysis

- Apply Fourier transformation to the acquired Free Induction Decay (FID).

- Phase correct the spectrum manually or automatically.
- Calibrate the chemical shift scale using the residual solvent peak ( $\text{CDCl}_3$ :  $\delta\text{H} = 7.26$  ppm,  $\delta\text{C} = 77.16$  ppm) or the internal standard (TMS:  $\delta\text{H} = 0.00$  ppm,  $\delta\text{C} = 0.00$  ppm).<sup>[6][7]</sup>
- Integrate the signals in the  $^1\text{H}$  NMR spectrum to determine the relative number of protons.
- Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) to assign the signals to the respective protons and carbons in the molecule.

## Data Presentation

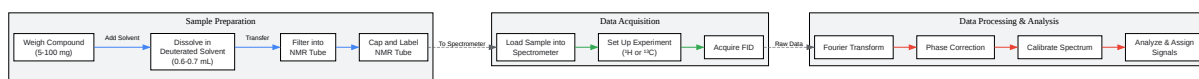
### Predicted $^1\text{H}$ NMR Data for Methyl 4-benzylmorpholine-2-carboxylate in $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Integration	Assignment
~ 7.25-7.40	Multiplet	5H	Phenyl-H
~ 4.10	Doublet of Doublets	1H	Morpholine-H2
~ 3.95	Doublet of Doublets	1H	Morpholine-H6eq
~ 3.75	Singlet	3H	$\text{OCH}_3$
~ 3.60	Singlet	2H	Benzyl- $\text{CH}_2$
~ 3.50	Triplet of Doublets	1H	Morpholine-H6ax
~ 2.85	Doublet of Doublets	1H	Morpholine-H5eq
~ 2.65	Triplet of Doublets	1H	Morpholine-H3ax
~ 2.40	Doublet of Doublets	1H	Morpholine-H5ax
~ 2.20	Triplet of Doublets	1H	Morpholine-H3eq

### Predicted $^{13}\text{C}$ NMR Data for Methyl 4-benzylmorpholine-2-carboxylate in $\text{CDCl}_3$

Chemical Shift ( $\delta$ , ppm)	Assignment
~ 172.0	C=O (Ester)
~ 138.0	Phenyl-C (quaternary)
~ 129.0	Phenyl-CH
~ 128.5	Phenyl-CH
~ 127.5	Phenyl-CH
~ 70.0	Morpholine-C2
~ 67.0	Morpholine-C6
~ 62.0	Benzyl-CH <sub>2</sub>
~ 55.0	Morpholine-C3
~ 52.0	OCH <sub>3</sub>
~ 51.0	Morpholine-C5

## Mandatory Visualization



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Caption: Workflow for NMR analysis of **Methyl 4-benzylmorpholine-2-carboxylate**.

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